1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide
Description
1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide is a hydrobromide salt featuring a benzimidazole core substituted with a hydroxyethylamino group at position 2 and a dimethylbutan-2-one moiety at position 1. Its molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.3 g/mol . This compound is structurally distinct due to its hybrid aromatic-heterocyclic framework and hydrobromide counterion, which enhances solubility and crystallinity compared to its free base form.
Properties
IUPAC Name |
1-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJCSCYVUEOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzoimidazole core, which is known for its biological significance in various therapeutic contexts.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : The benzoimidazole moiety can interact with enzymes such as kinases, potentially leading to altered signaling pathways.
- Modulation of Receptor Activity : This compound may influence neurotransmitter receptors, impacting neuronal signaling and offering potential in neuropharmacology.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:
Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This suggests potential applications in oncology.
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound. It was observed that treatment with this compound reduced neuronal death caused by oxidative stress, indicating its potential use in neurodegenerative diseases.
Antimicrobial Properties
In vitro studies reported that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed in tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing structural or functional similarities, such as benzimidazole derivatives, hydrobromide salts, or analogous molecular weights.
Table 1. Structural and Molecular Comparison
Structural and Functional Differences
Hydroxyethylamino vs. Sulfanyl Substituents: The target compound’s hydroxyethylamino group (C–NH–CH₂CH₂OH) enhances hydrogen-bonding capacity and hydrophilicity compared to the sulfanyl group (C–S–) in the analog from . This difference may influence solubility and biological interactions . The hydrobromide counterion in both compounds improves crystallinity, a common feature in pharmaceuticals for enhanced stability .
Aromatic vs. Non-Aromatic Cores: The benzimidazole core in the target compound and ’s analog contrasts with the thioxanthenone (polycyclic aromatic) and piperazine-nitrophenyl systems in the other analogs. Benzimidazole derivatives are known for pharmacological activity (e.g., antiviral, anticancer), while thioxanthenones often exhibit photophysical properties .
Molecular Weight Proximity :
- Despite differing structures, all four compounds share similar molecular weights (~356 g/mol), suggesting comparable pharmacokinetic profiles (e.g., absorption, distribution) .
Implications of Substituent Variations
- Hydroxyethylamino Group: Likely increases aqueous solubility and target engagement via hydrogen bonding, critical in drug design .
- Sulfanyl Group : May confer redox activity or metal-binding capacity, useful in catalytic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions under reflux conditions. For example, intermediates like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole can be synthesized by reacting o-phenylenediamine with substituted aldehydes in ethanol or methanol under acidic catalysis (e.g., HCl) . Optimization includes:
- Solvent Selection: Polar solvents (ethanol, methanol) enhance solubility and reaction efficiency.
- Catalyst Use: Acidic conditions (HCl, H₂SO₄) facilitate imine formation.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity.
Characterization via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis is critical to confirm structure and purity .
Advanced: How can computational chemistry aid in predicting reaction pathways or molecular interactions for this compound?
Methodological Answer:
Integrate density functional theory (DFT) and quantum chemical calculations to model reaction mechanisms. For instance:
- Reaction Path Search: Tools like GRRM or Gaussian can predict intermediates and transition states, reducing trial-and-error experimentation .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For benzimidazole derivatives, docking studies have shown binding affinities to active sites via hydrogen bonding and π-π stacking .
- Validation: Cross-reference computational results with experimental data (e.g., X-ray crystallography) to resolve discrepancies .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR: Assign peaks to confirm the benzimidazole core, hydroxyethylamino side chain, and tert-butyl group. For example, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
- IR Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹).
- Elemental Analysis (EA): Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How should researchers address contradictions in crystallographic data or spectroscopic results?
Methodological Answer:
Contradictions often arise from polymorphism or solvate formation. Strategies include:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve structural ambiguities by determining precise bond lengths/angles. For example, SCXRD confirmed the planar geometry of benzimidazole derivatives with R-factors < 0.07 .
- Powder XRD: Compare experimental patterns with simulated data from SCXRD to detect phase impurities.
- Thermogravimetric Analysis (TGA): Identify solvent loss or decomposition events that may affect spectral interpretations .
Basic: What safety protocols are critical when handling this hydrobromide salt in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced: What strategies are effective for studying solid-state interactions or polymorphism in this compound?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer. For brominated analogs, Br···H interactions dominate molecular packing .
- DSC/TGA: Monitor phase transitions or melting points to identify polymorphs.
- Theoretical Optimization: Compare DFT-optimized geometries with SCXRD data to validate crystal field effects .
Advanced: How can reaction engineering principles improve scalability for synthesizing this compound?
Methodological Answer:
Apply Design of Experiments (DoE) to optimize parameters:
- Batch vs. Flow Reactors: Flow systems enhance heat/mass transfer for exothermic steps.
- Catalyst Recycling: Test heterogeneous catalysts (e.g., immobilized acids) to reduce waste.
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
